![molecular formula C13H20N2O3S B2790756 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide CAS No. 1003494-10-7](/img/structure/B2790756.png)
4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been studied . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Applications De Recherche Scientifique
4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide has been studied for its potential use in a variety of scientific research applications. It has been used as a tool in the study of enzyme inhibitors, as well as for its potential in the development of new drugs. In addition, this compound has been studied for its potential use in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the study of cancer and its treatment.
Mécanisme D'action
The mechanism of action of 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, this compound has been shown to act as a modulator of certain neurotransmitter receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been studied for its potential use in the treatment of cancer and its treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available. In addition, this compound is a stable compound, and is soluble in both water and ethanol. However, there are some limitations to its use. This compound has a low solubility in organic solvents, and is not very soluble in lipids. In addition, this compound has a relatively low melting point, which can make it difficult to handle in some lab experiments.
Orientations Futures
There are a variety of potential future directions for 4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide research. One potential direction is to further explore its potential as an inhibitor of certain enzymes, such as COX-2 and 5-LOX. In addition, further research into its potential use as a modulator of certain neurotransmitter receptors, such as the 5-HT2A receptor, could lead to new insights into the treatment of neurodegenerative diseases. Finally, further research into its potential use in the treatment of cancer and its treatment could lead to new therapeutic strategies.
Méthodes De Synthèse
4-acetyl-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide is synthesized through a multi-step process, beginning with the reaction of 4-acetylbenzene-1-sulfonyl chloride with 3-(dimethylamino)propyl amine. This reaction results in the formation of this compound hydrochloride, which is then recrystallized in ethanol. The final product is the this compound powder, which can then be used in various scientific research applications.
Propriétés
IUPAC Name |
4-acetyl-N-[3-(dimethylamino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-11(16)12-5-7-13(8-6-12)19(17,18)14-9-4-10-15(2)3/h5-8,14H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQIJPSRNXMUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

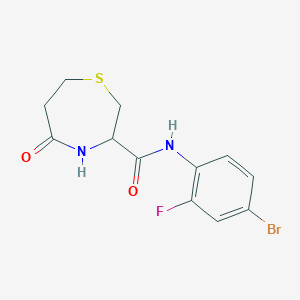
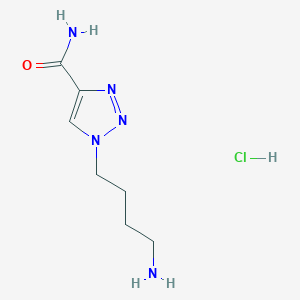
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)
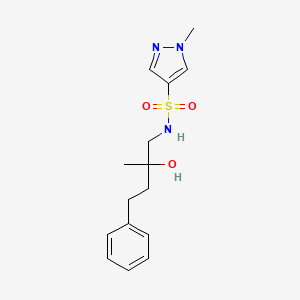
![(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2790682.png)
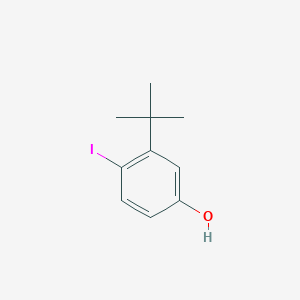
![2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2790684.png)
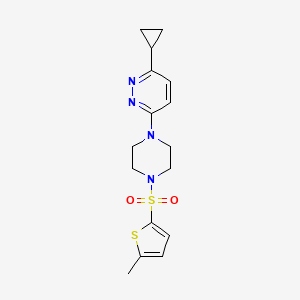
![Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate](/img/structure/B2790686.png)
![3-(3-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2790689.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2790690.png)

![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
